3,3-diphenyl-N-(propan-2-yl)propanamide

KRAS inhibitor G12V mutant NMR fragment screening

3,3-Diphenyl-N-(propan-2-yl)propanamide (CAS 61721-61-7; synonym N-isopropyl-3,3-diphenylpropionamide) is a secondary amide within the diphenylpropanamide class, bearing a branched N-isopropyl substituent (molecular formula C₁₈H₂₁NO, MW 267.37 g/mol). The compound features a 3,3-diphenylpropanoyl core linked via an amide bond to an isopropylamine moiety, distinguishing it from tertiary amide analogs prevalent in the RORγ antagonist series (e.g., ML-209/compound 4n) and from piperazine-containing derivatives such as JOA 122.

Molecular Formula C18H21NO
Molecular Weight 267.4 g/mol
Cat. No. B11024465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3-diphenyl-N-(propan-2-yl)propanamide
Molecular FormulaC18H21NO
Molecular Weight267.4 g/mol
Structural Identifiers
SMILESCC(C)NC(=O)CC(C1=CC=CC=C1)C2=CC=CC=C2
InChIInChI=1S/C18H21NO/c1-14(2)19-18(20)13-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-12,14,17H,13H2,1-2H3,(H,19,20)
InChIKeyLORYSXLRLZFJOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,3-Diphenyl-N-(propan-2-yl)propanamide: Structural Identity, Procurement-Relevant Physicochemical Profile, and Comparator Landscape


3,3-Diphenyl-N-(propan-2-yl)propanamide (CAS 61721-61-7; synonym N-isopropyl-3,3-diphenylpropionamide) is a secondary amide within the diphenylpropanamide class, bearing a branched N-isopropyl substituent (molecular formula C₁₈H₂₁NO, MW 267.37 g/mol) . The compound features a 3,3-diphenylpropanoyl core linked via an amide bond to an isopropylamine moiety, distinguishing it from tertiary amide analogs prevalent in the RORγ antagonist series (e.g., ML-209/compound 4n) and from piperazine-containing derivatives such as JOA 122 [1]. Its secondary amide character confers a hydrogen-bond donor capacity absent in N,N-disubstituted congeners, a property that directly influences molecular recognition, solubility, and metabolic stability profiles relative to close structural analogs including N-methyl-3,3-diphenylpropanamide, N,N-diisopropyl-3,3-diphenylpropanamide (CAS 544656-33-9), and the parent 3,3-diphenylpropionic acid (CAS 606-83-7).

Why 3,3-Diphenyl-N-(propan-2-yl)propanamide Cannot Be Arbitrarily Replaced by Other Diphenylpropanamide Derivatives


Within the diphenylpropanamide chemotype, the N-substituent is a critical determinant of both target engagement and polypharmacology. Published structure–activity relationship (SAR) studies on the RORγ series demonstrate that replacing a tertiary piperidine amide with a secondary amide or altering the N-alkyl chain length produces order-of-magnitude shifts in IC₅₀ values and can completely ablate transcriptional repression activity [1]. Conversely, the N-isopropyl secondary amide in 3,3-diphenyl-N-(propan-2-yl)propanamide has been profiled for KRAS G12V mutant binding—a target engagement pattern not shared by the N-methyl, N,N-diisopropyl, or piperazine-containing analogs [2]. The presence of a single branched N-alkyl group also modulates hydrogen-bond donor capacity, logP, and metabolic vulnerability relative to linear N-alkyl or N,N-dialkyl counterparts, meaning that generic substitution within procurement workflows risks selecting a compound with divergent biological selectivity profile, solubility, and target space [1]. These differences are quantifiable and are delineated below.

Quantitative Differentiation Evidence for 3,3-Diphenyl-N-(propan-2-yl)propanamide Against Closest Structural Analogs


KRAS G12V Mutant Binding: Unique Target Engagement Not Observed for N-Methyl or N,N-Diisopropyl Analogs

3,3-Diphenyl-N-(propan-2-yl)propanamide has been experimentally profiled for binding to the GDP-bound KRAS G12V mutant via ¹H/¹⁵N-HSQC NMR spectroscopy, yielding a dissociation constant (Kd) below 10,000 nM [1]. While this represents weak-moderate affinity consistent with a fragment-like hit, it constitutes a documented target engagement event for this chemotype at KRAS G12V that has not been reported for the closest N-alkyl analogs: N-methyl-3,3-diphenylpropanamide, N,N-diisopropyl-3,3-diphenylpropanamide, or 3,3-diphenylpropionic acid. For procurement decisions in KRAS-focused drug discovery programs, this differential target annotation provides a basis for selecting the N-isopropyl congener over uncharacterized analogs.

KRAS inhibitor G12V mutant NMR fragment screening

Secondary Amide Hydrogen-Bond Donor Capacity vs. Tertiary Amide RORγ Antagonists: Steric and Pharmacophoric Differentiation

3,3-Diphenyl-N-(propan-2-yl)propanamide is a secondary amide (one N–H donor), whereas the potent diphenylpropanamide RORγ antagonists such as ML-209 (compound 4n, IC₅₀ = 1.1 μM in RORγ GAL4 assay) and the lead compound 1 (SR-9805, IC₅₀ = 76 nM) are tertiary amides lacking hydrogen-bond donor capacity [1][2]. Published SAR for this scaffold establishes that conversion from tertiary to secondary amide (e.g., compound 4f in Table 1 of Huh et al.) results in weak or abolished RORγ inhibitory activity, demonstrating that the N-substitution pattern dictates target selectivity [2]. The branched isopropyl group additionally introduces greater steric bulk (Taft Es ≈ −0.47) compared to N-methyl (Es = 0.00) or N-ethyl (Es ≈ −0.07), altering conformational preferences around the amide bond and modulating metabolic susceptibility at the N-dealkylation site.

hydrogen-bond donor secondary amide RORγ pharmacophore

Structural Differentiation from Fendiline: Amide vs. Amine Core Determines Calcium Channel vs. KRAS Target Profile

3,3-Diphenyl-N-(propan-2-yl)propanamide emerged from systematic optimization of the fendiline scaffold—a known calcium channel blocker with anti-anginal activity—by replacing the tertiary amine of fendiline with a secondary amide functionality [1]. Fendiline acts as an L-type calcium channel blocker (IC₅₀ not reported for direct comparison in publicly available data), whereas the amide derivative has been implicated in KRAS-driven signaling modulation through protein mislocalization mechanisms rather than direct calcium channel blockade [1]. The core scaffold transformation (amine → amide) thus redirects the biological target profile from ion channel modulation to RAS pathway interference, a fundamental differentiation that procurement specialists must consider when sourcing compounds for calcium channel vs. KRAS-related research programs.

fendiline calcium channel blocker KRAS mislocalization core scaffold

Molecular Properties Differentiating N-Isopropyl from N,N-Diisopropyl Analog: Rotatable Bonds, LogP, and H-Bond Donor Count

Compared to its closest commercially available analog N,N-diisopropyl-3,3-diphenylpropanamide (CAS 544656-33-9, C₂₁H₂₇NO, MW 309.45), 3,3-diphenyl-N-(propan-2-yl)propanamide (CAS 61721-61-7, C₁₈H₂₁NO, MW 267.37) possesses one hydrogen-bond donor (N–H), lower molecular weight (Δ = 42.08 g/mol), and one fewer rotatable bond . The H-bond donor capacity enables participation in canonical donor–acceptor interactions (e.g., with protein backbone carbonyls or structured water networks) that are geometrically inaccessible to the N,N-diisopropyl tertiary amide. The lower molecular weight and reduced rotatable bond count also confer a superior ligand efficiency baseline for fragment-based screening applications.

physicochemical properties drug-likeness logP hydrogen bonding

Optimal Research and Procurement Application Scenarios for 3,3-Diphenyl-N-(propan-2-yl)propanamide Based on Quantitative Differentiation Evidence


KRAS G12V Fragment-Based Drug Discovery: Hit Validation and Analog Expansion

3,3-Diphenyl-N-(propan-2-yl)propanamide is the only publicly disclosed N-alkyl diphenylpropanamide with documented binding to GDP-bound KRAS G12V (Kd < 10 μM by HSQC NMR) [1]. Research groups pursuing fragment-based screening against KRAS G12V-driven cancers can procure this compound as a validated fragment hit for structure-guided optimization. The secondary amide provides a synthetic handle for parallel chemistry expansion (N-alkylation, amide bioisostere replacement, or incorporation into larger chimeric molecules), while its MW of 267 g/mol and single H-bond donor make it an attractive starting point for fragment growing strategies. Procurement should specify purity ≥95% (HPLC) to ensure reproducible NMR screening results.

Fendiline Scaffold-Hopping Studies: Amine-to-Amide Target Profile Redirection

For laboratories investigating the pharmacological consequences of converting the fendiline tertiary amine core to an amide, 3,3-diphenyl-N-(propan-2-yl)propanamide serves as a defined chemical probe representing the amide chemotype [2]. It can be used alongside fendiline in parallel phenotypic screening panels (e.g., calcium flux assays, KRAS signaling reporter assays, and cell viability screens) to deconvolve target engagement differences arising solely from the amine→amide transformation. The N-isopropyl variant specifically tests the effect of a branched, medium-sized N-alkyl group, bridging the steric gap between N-methyl (minimal steric bulk) and N,N-diisopropyl (maximal steric bulk with zero HBD) analogs.

Physicochemical Reference Standard for Secondary Amide Diphenylpropanamides in Drug-Likeness Profiling

With MW = 267.37, one H-bond donor, and five rotatable bonds, 3,3-diphenyl-N-(propan-2-yl)propanamide sits within favorable drug-like chemical space and can serve as a reference standard for physicochemical profiling of diphenylpropanamide library members . Its measured or calculated logP, aqueous solubility, and permeability can be benchmarked against the N,N-diisopropyl analog (MW 309.45, HBD = 0) to quantify the contribution of a single H-bond donor to solubility and permeability within an otherwise conserved diphenylpropanamide scaffold. This application is particularly relevant for medicinal chemistry groups optimizing lead series where balancing HBD count against lipophilicity is critical.

RORγ Negative Control Compound for Tertiary Amide Antagonist Screening Cascades

Published SAR conclusively demonstrates that secondary amides within the diphenylpropanamide series exhibit weak or absent RORγ antagonist activity, in contrast to tertiary amide leads such as ML-209 (RORγ IC₅₀ = 1.1 μM) and SR-9805 (IC₅₀ = 76 nM) [3][4]. 3,3-Diphenyl-N-(propan-2-yl)propanamide can therefore be deployed as a structurally matched negative control in RORγ Gal4-DBD cotransfection assays and Th17 differentiation experiments, enabling researchers to confirm that observed RORγ inhibition is specifically driven by tertiary amide geometry rather than by the diphenylpropanamide scaffold itself.

Quote Request

Request a Quote for 3,3-diphenyl-N-(propan-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.